2-Chloro-6-methoxy-4-methylquinazoline
Overview
Description
2-Chloro-6-methoxy-4-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-4-methylquinazoline typically involves the reaction of 2-amino-4-chloro-6-methoxybenzoic acid with methyl isocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-4-methylquinazoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a quinazoline N-oxide.
Reduction: The compound can be reduced to form 2-amino-6-methoxy-4-methylquinazoline.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: 2-Amino-6-methoxy-4-methylquinazoline.
Oxidation: this compound N-oxide.
Reduction: 2-Amino-6-methoxy-4-methylquinazoline.
Scientific Research Applications
2-Chloro-6-methoxy-4-methylquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-4-methylquinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylquinazoline
- 2-Chloro-6-methoxyquinazoline
- 4-Chloro-6-methoxy-2-methylquinoline
Uniqueness
2-Chloro-6-methoxy-4-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and chloro substituents contribute to its reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-6-methoxy-4-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-8-5-7(14-2)3-4-9(8)13-10(11)12-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWOJKFEOSFMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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